molecular formula C16H20N4O3S B6084800 6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B6084800
M. Wt: 348.4 g/mol
InChI Key: ODHAACMCYRPXDM-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common route includes the condensation of 4-HYDROXY-3-METHOXYBENZALDEHYDE with 6-TERT-BUTYL-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-ONE under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is investigated for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-TERT-BUTYL-4-[(E)-[(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-ONE
  • 6-TERT-BUTYL-4-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-ONE

Uniqueness

The uniqueness of 6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-tert-butyl-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-16(2,3)13-14(22)20(15(24-5)19-18-13)17-9-10-6-7-11(21)12(8-10)23-4/h6-9,21H,1-5H3/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHAACMCYRPXDM-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC(=C(C=C2)O)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC(=C(C=C2)O)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Reactant of Route 2
6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Reactant of Route 3
Reactant of Route 3
6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Reactant of Route 4
Reactant of Route 4
6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Reactant of Route 5
6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Reactant of Route 6
6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

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